9-Acetyl Latanoprost
Description
9-Acetyl Latanoprost is a synthetic prostaglandin analogue and an acetylated derivative of latanoprost, a first-line therapy for glaucoma and ocular hypertension. Its molecular formula is C₂₈H₄₂O₆, with a molecular weight of 474.63 g/mol . Structurally, it differs from latanoprost (C₂₆H₄₀O₅) by the addition of an acetyl group at the 9-position, which may alter its pharmacokinetic properties, such as corneal permeability, metabolic stability, and activation by esterases . While latanoprost is a prodrug hydrolyzed to its active acid form in the cornea, the acetyl modification in this compound could influence its hydrolysis rate and bioavailability. However, clinical efficacy and safety data for this compound remain unreported in the provided evidence, necessitating comparisons with structurally and functionally related prostaglandin analogues.
Properties
Molecular Formula |
C₂₈H₄₂O₅ |
|---|---|
Molecular Weight |
474.63 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Tafluprost exhibits higher FP receptor affinity than latanoprost acid (Ki: 0.4 nM vs. ~1.0 nM) due to fluorine substitutions enhancing receptor binding .
Intraocular Pressure (IOP) Reduction Efficacy
Key Findings :
- Travoprost demonstrated superior 24-hour IOP reduction compared to latanoprost (16.9 vs. 18.6 mmHg, p < 0.001) when dosed in the morning .
- NCX 470, a nitric oxide-donating prostaglandin analogue, showed dose-dependent non-inferiority to latanoprost, with higher doses (0.065%) achieving −1.23 mmHg greater IOP reduction .
- PF-Tafluprost exhibited lower 24-hour IOP fluctuations (3.9 ± 1.3 mmHg) compared to latanoprost (4.6 ± 1.6 mmHg) .
Permeation and Bioavailability
| Formulation | Cₘₐₓ (ng/mL) in AH | Tₘₐₓ (h) | AUC₀.₅–₂₄ₕ (ng·h/mL) | Reference |
|---|---|---|---|---|
| Preserved Latanoprost | 128 | 2 | 470 | |
| PF SF Latanoprost | 145 | 2 | 521 | |
| PF Latanoprost | 48 | 3 | 210 |
Key Findings :
- Preserved and preservative-free surfactant (PF SF) latanoprost formulations showed 2–3× higher Cₘₐₓ and 2× higher AUC in aqueous humor (AH) compared to PF latanoprost, indicating superior corneal permeation .
- PF Latanoprost had delayed Tₘₐₓ (3 h vs. 2 h), likely due to the absence of benzalkonium chloride (BAK), which enhances epithelial permeability in preserved formulations .
Key Findings :
- PF Latanoprost matched preserved latanoprost in efficacy but had better tolerability, with fewer reports of hyperemia and corneal toxicity .
- Patients on latanoprost persisted longer in therapy than those on bimatoprost or travoprost, attributed to lower hyperemia rates .
Q & A
Q. What criteria should guide the selection of animal models for evaluating the long-term ocular hypotensive effects of this compound?
- Methodological Answer : Prioritize species with human-like prostaglandin receptor expression (e.g., cynomolgus monkeys). Monitor IOP diurnally for ≥3 months using calibrated tonometers. Histopathological analysis of outflow pathways post-mortem is essential to assess trabecular remodeling. Avoid rodents due to metabolic differences in esterase activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
